Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303622
InChI: InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18303622

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3
Standard InChI Key OADDZKSYZVZOGI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2N1C=CC=C2OC

Introduction

Structural and Chemical Properties

The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring, creating a bicyclic system with distinct electronic and steric properties. In ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate, the methoxy (-OCH₃) group at position 8 and the ethyl ester (-COOCH₂CH₃) at position 3 introduce polar and lipophilic characteristics, respectively. These substituents influence solubility, reactivity, and potential interactions with biological targets.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₁₁H₁₂N₂O₃, yielding a molecular weight of 220.22 g/mol . This aligns with closely related derivatives, such as ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (MW 220.22 g/mol) , where the hydroxyl group is replaced by methoxy.

Solubility and Stability

The ethyl ester group enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, while the methoxy group moderately increases polarity. Stability studies on analogous compounds suggest that derivatives with electron-donating groups (e.g., methoxy) exhibit improved thermal stability compared to unsubstituted variants. Storage recommendations for similar compounds advise protection from moisture and prolonged exposure to light, with optimal stability at room temperature .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is synthesized via:

  • Formation of the imidazo ring: Reaction of 2-aminopyridine with ethyl bromopyruvate under basic conditions .

  • Functionalization: Introduction of substituents via electrophilic aromatic substitution or palladium-catalyzed coupling reactions.

For ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate, a plausible route involves:

  • Step 1: Synthesis of 8-methoxyimidazo[1,2-a]pyridine using a methoxy-substituted pyridine precursor.

  • Step 2: Esterification at position 3 with ethyl chloroformate in the presence of a base .

Structural Analogues and Comparative Analysis

Compound NameSubstituentsMolecular Weight (g/mol)Key Properties
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate-OH at position 8220.22 Higher polarity, lower stability
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate-CH₃ at position 2204.23 Enhanced metabolic stability
Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate-CH₃ at 8, -C₆H₅ at 2280.33Increased lipophilicity

The methoxy group in ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate likely balances solubility and membrane permeability, making it a candidate for drug discovery.

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Insights

  • Position 8: Methoxy substitution improves metabolic stability compared to hydroxyl groups .

  • Position 3: Ester groups balance solubility and bioavailability .

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Multi-step routes reduce yield and scalability.

  • Limited bioactivity data: Screening against disease-specific targets is needed.

Future research should prioritize:

  • Optimization of synthetic protocols to enhance efficiency.

  • In vitro screening for antimicrobial, anticancer, and antiviral activity.

  • Pharmacokinetic studies to assess absorption and metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator